![molecular formula C8H10O B14589846 Bicyclo[4.2.0]oct-4-en-2-one CAS No. 61207-68-9](/img/structure/B14589846.png)
Bicyclo[4.2.0]oct-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]oct-4-en-2-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-4-en-2-one can be synthesized through several methods. One common approach involves the [2+2] ketene cycloaddition reaction, which forms the bicyclic structure . Another method includes the use of rhodium (I) complexes to catalyze the formation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a sequence of head-to-tail homocoupling and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]oct-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate for oxidation , and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions . Substitution reactions often involve nucleophiles that target the electrophilic carbonyl carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and aldehydes, while reduction typically produces more saturated bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]oct-4-en-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of a carbonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.0]octane: This compound has a different arrangement of carbon atoms in its bicyclic structure.
Bicyclo[2.2.2]octane:
Uniqueness
Bicyclo[4.2.0]oct-4-en-2-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications in synthesis and materials science.
Propriétés
Numéro CAS |
61207-68-9 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
bicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h1-2,6-7H,3-5H2 |
Clé InChI |
OKRFXSSUPJEPAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C=CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedioate](/img/structure/B14589763.png)
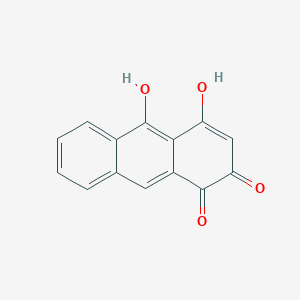
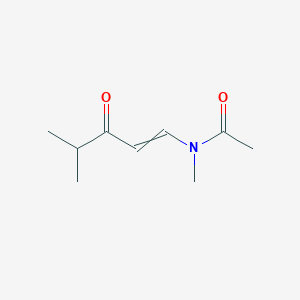
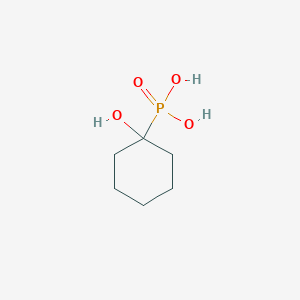
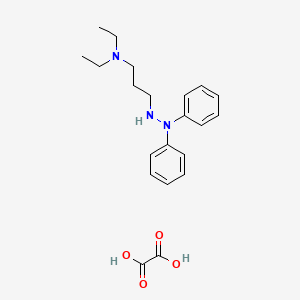

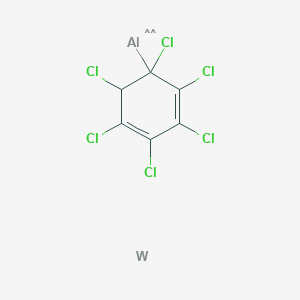

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

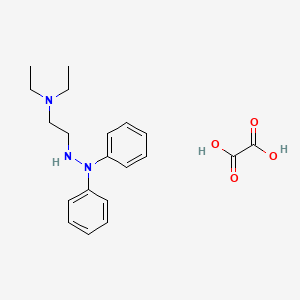
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
